(E)-N-(4-Butoxyphenyl)-1-(quinolin-2-yl)methanimine
Description
4-Butoxy-N-(quinolin-2-ylmethylene)aniline is an organic compound with the molecular formula C20H20N2O. It is known for its unique structure, which combines a quinoline moiety with a butoxy-substituted aniline.
Properties
CAS No. |
88346-83-2 |
|---|---|
Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-(4-butoxyphenyl)-1-quinolin-2-ylmethanimine |
InChI |
InChI=1S/C20H20N2O/c1-2-3-14-23-19-12-10-17(11-13-19)21-15-18-9-8-16-6-4-5-7-20(16)22-18/h4-13,15H,2-3,14H2,1H3 |
InChI Key |
HFMCALFJYNEWGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-N-(quinolin-2-ylmethylene)aniline typically involves the condensation of 4-butoxyaniline with quinoline-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-N-(quinolin-2-ylmethylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-Butoxy-N-(quinolin-2-ylmethylene)aniline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Butoxy-N-(quinolin-2-ylmethylene)aniline involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Butoxy-N-(quinolin-3-ylmethylene)aniline
- 4-Butoxy-N-(quinolin-4-ylmethylene)aniline
- 4-Butoxy-N-(quinolin-5-ylmethylene)aniline
Uniqueness
4-Butoxy-N-(quinolin-2-ylmethylene)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the quinoline moiety and the butoxy group can significantly impact the compound’s properties, making it distinct from other similar compounds .
Biological Activity
(E)-N-(4-Butoxyphenyl)-1-(quinolin-2-yl)methanimine, also known as 4-Butoxy-N-(quinolin-2-ylmethylene)aniline, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline moiety, which is known for its diverse biological properties. The presence of the butoxy group enhances its lipophilicity, potentially affecting its interaction with biological membranes and targets.
The biological activity of (E)-N-(4-Butoxyphenyl)-1-(quinolin-2-yl)methanimine is primarily attributed to its ability to interact with various molecular targets. The quinoline structure allows for interactions with enzymes and receptors involved in key cellular pathways. Specifically, it may inhibit microbial growth and modulate cellular signaling pathways, which can lead to various therapeutic effects.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. The specific interactions between (E)-N-(4-Butoxyphenyl)-1-(quinolin-2-yl)methanimine and microbial targets are still under investigation; however, its structural characteristics suggest potential efficacy against a range of pathogens.
Anticancer Activity
Several studies have evaluated the anticancer properties of quinoline derivatives. For instance, a study involving related compounds demonstrated that they could inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and prostate cancer (PC-3) cells. The compounds were tested at concentrations ranging from 10 µM to 25 µM, revealing significant cytotoxic effects on cancer cells while sparing normal human fetal lung fibroblasts (MRC-5) at similar concentrations .
Table 1: Cytotoxicity of Quinoline Derivatives Against Cancer Cell Lines
| Compound | Cell Line | Concentration (µM) | % Viability |
|---|---|---|---|
| (E)-N-(4-Butoxyphenyl)-... | MDA-MB-231 | 15 | 56 |
| (E)-N-(4-Butoxyphenyl)-... | PC-3 | 15 | 44 |
| (E)-N-(4-Butoxyphenyl)-... | MRC-5 | 15 | >82 |
This table summarizes the effects observed in a study where various quinoline derivatives were assessed for their growth-inhibitory potency.
Study on Antiproliferative Activity
A synthesis study involving a series of quinoline derivatives demonstrated their potential as antiproliferative agents. The synthesized compounds were tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation. Specifically, compounds with similar structures to (E)-N-(4-Butoxyphenyl)-1-(quinolin-2-yl)methanimine exhibited significant growth inhibition in PC-3 cells compared to MRC-5 cells .
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of synthesized quinoline derivatives to various biological targets. These studies suggest that compounds similar to (E)-N-(4-Butoxyphenyl)-1-(quinolin-2-yl)methanimine may effectively bind to the SARS-CoV-2 main protease, indicating potential antiviral properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
